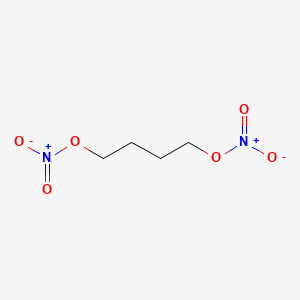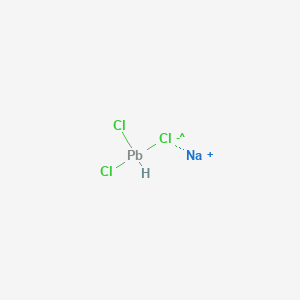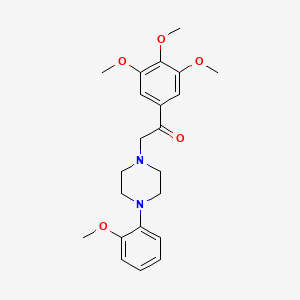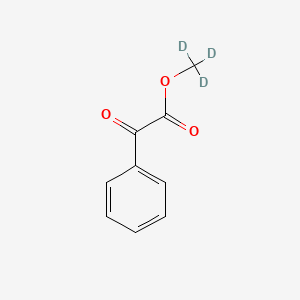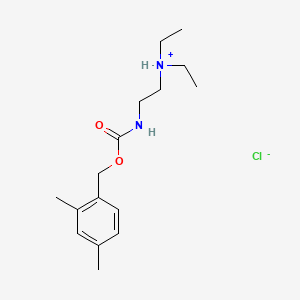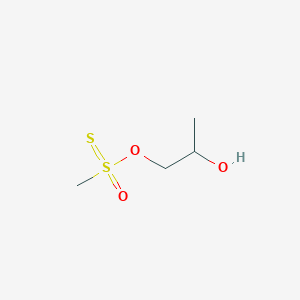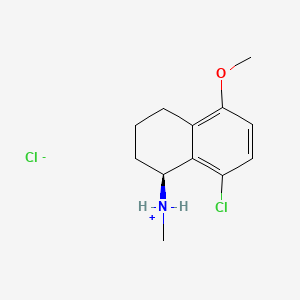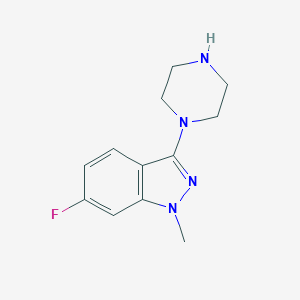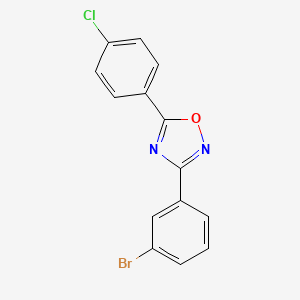
3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of both bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acylhydrazide, which then cyclizes to form the oxadiazole ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the halogen atoms in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
- 3-(3-Bromophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
- 3-(3-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Uniqueness
3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl rings. This unique arrangement can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
1003221-16-6 |
|---|---|
Fórmula molecular |
C14H8BrClN2O |
Peso molecular |
335.58 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8BrClN2O/c15-11-3-1-2-10(8-11)13-17-14(19-18-13)9-4-6-12(16)7-5-9/h1-8H |
Clave InChI |
ITWDJQWXRPIVQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


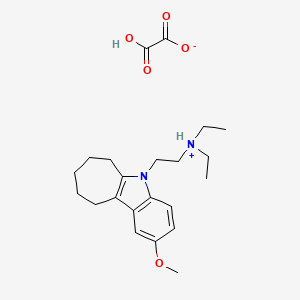
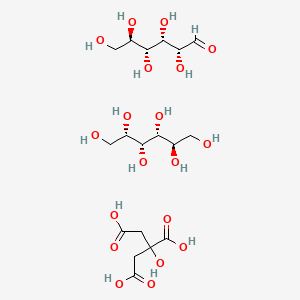
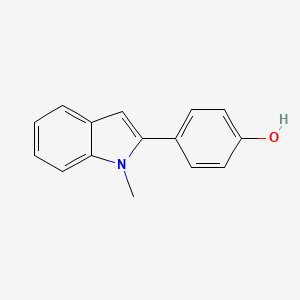
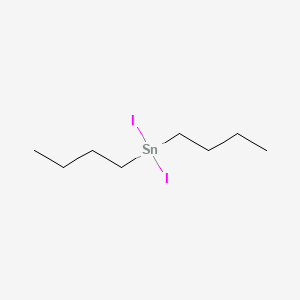
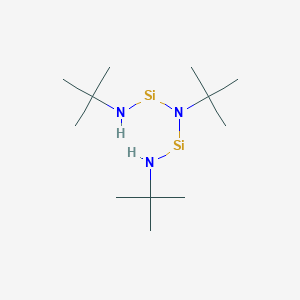
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
